molecular formula C14H15NO3 B2495912 N-(2,2-di(furan-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2309781-62-0

N-(2,2-di(furan-2-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2495912
CAS RN: 2309781-62-0
M. Wt: 245.278
InChI Key: NZLZJKQEAZNSIM-UHFFFAOYSA-N
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Description

“N-(2,2-di(furan-2-yl)ethyl)cyclopropanecarboxamide” is a complex organic compound that contains a cyclopropane ring, a carboxamide group, and two furan rings . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a suitable cyclopropane carboxylic acid or its derivative with a 2,2-di(furan-2-yl)ethylamine . The reaction could be facilitated by a coupling reagent .


Molecular Structure Analysis

The compound contains a cyclopropane ring, which is a three-membered ring structure. This ring is known for its angle strain due to its 60-degree bond angles, which are much smaller than the ideal 109.5-degree angles for sp3 hybridized carbon atoms. The compound also contains two furan rings, which are five-membered aromatic rings with one oxygen atom . The presence of the carboxamide group (-CONH2) introduces polarity to the molecule, which could affect its solubility and reactivity.

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(10-5-6-10)15-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZJKQEAZNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide

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